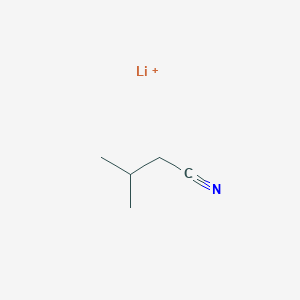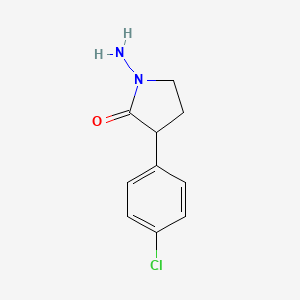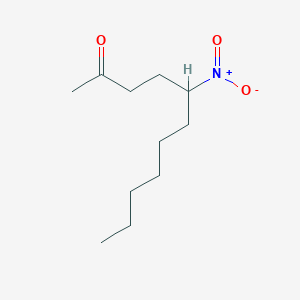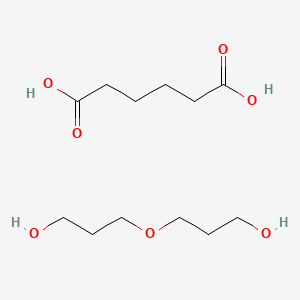![molecular formula C9H21O3PS2 B14494448 Diethyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 62999-72-8](/img/structure/B14494448.png)
Diethyl [bis(ethylsulfanyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two ethylsulfanyl groups and a diethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [bis(ethylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, tosylates, or mesylates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines and phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Scientific Research Applications
Diethyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, its phosphonate group can mimic phosphate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the ethylsulfanyl groups may interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
Dimethyl [bis(ethylsulfanyl)methyl]phosphonate: Similar structure but with methyl esters instead of ethyl esters.
Diethyl [bis(methylsulfanyl)methyl]phosphonate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
Uniqueness
Diethyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of both ethylsulfanyl groups and diethyl ester, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62999-72-8 |
|---|---|
Molecular Formula |
C9H21O3PS2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C9H21O3PS2/c1-5-11-13(10,12-6-2)9(14-7-3)15-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
NBOANCNVCFVWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(SCC)SCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
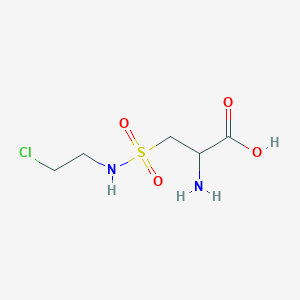
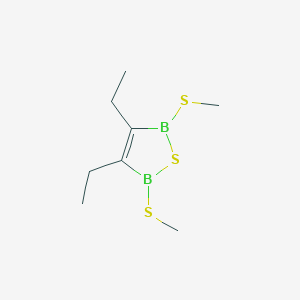
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
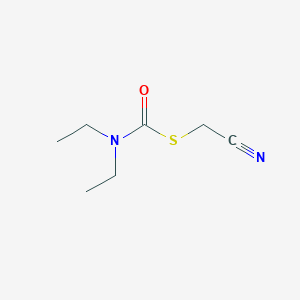
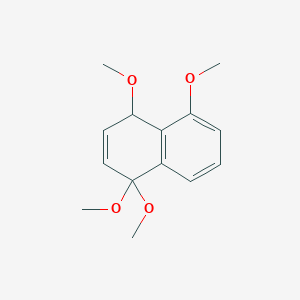
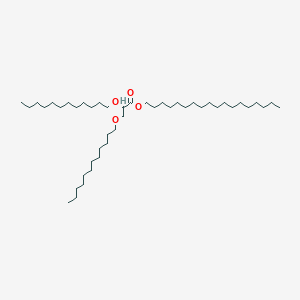
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
